1-Phenyl-3-(2,4,5-trichlorophenyl)urea

Description

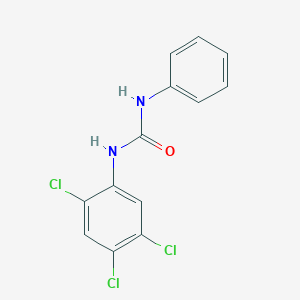

1-Phenyl-3-(2,4,5-trichlorophenyl)urea is a synthetic urea derivative characterized by a phenyl group attached to one nitrogen of the urea moiety and a 2,4,5-trichlorophenyl group attached to the other nitrogen. The presence of chlorine atoms at the 2, 4, and 5 positions on the phenyl ring introduces steric and electronic effects that differentiate it from isomers and related compounds.

Properties

Molecular Formula |

C13H9Cl3N2O |

|---|---|

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-phenyl-3-(2,4,5-trichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19) |

InChI Key |

GJCCSBOGSUJLMP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Urea Derivatives

Key Observations:

This asymmetry may influence solubility and intermolecular interactions. The trichloroethyl variant replaces the aromatic chlorine substituents with a trichlorinated ethyl chain, increasing molecular weight (343.64 g/mol) and steric bulk, which could reduce bioavailability or alter binding kinetics.

Electronic Effects :

- The 2,4,5-trichlorophenyl group likely exhibits stronger electron-withdrawing effects at the 2 and 4 positions compared to the 2,4,6-isomer, where chlorine’s meta-directing effects are balanced. This difference could impact reactivity in electrophilic substitution or hydrogen-bonding capacity.

Synthetic Considerations :

- Synthesis of the 2,4,5-trichlorophenyl analog may require regioselective chlorination, whereas the 2,4,6-isomer could be synthesized via more straightforward aromatic substitution pathways .

- The ethyl-substituted variant involves coupling a trichloroethylamine intermediate with phenyl isocyanate, a route distinct from aromatic chlorination.

Research Findings and Implications

Table 2: Hypothetical Property Comparison Based on Structural Features

| Property | This compound | 1-Phenyl-3-(2,4,6-trichlorophenyl)urea | 1-Phenyl-3-(trichloroethyl)urea |

|---|---|---|---|

| Polarity | Moderate-High | Moderate | Low-Moderate |

| Melting Point | Likely >200°C* | ~180–200°C† | <150°C‡ |

| Bioactivity Potential | High (asymmetric binding sites) | Moderate (symmetrical hindrance) | Low (steric bulk) |

*Inferred from higher polarity due to asymmetric chlorine distribution.

†Based on analogs with symmetrical halogenation .

‡Predicted due to flexible ethyl chain reducing crystallinity .

Key Insights:

- Bioactivity : The 2,4,5-trichlorophenyl variant’s asymmetry may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the 2,4,6-isomer, where symmetrical chlorination could create steric clashes.

- Environmental Persistence: Chlorinated aromatic compounds like the 2,4,5-trichlorophenyl derivative may exhibit greater environmental persistence compared to ethyl-substituted analogs, as seen in related trichlorophenol contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.